2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one
Description
2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one (CAS 1140240-18-1) is a brominated bicyclic heterocycle with the molecular formula C₈H₈BrN and a molecular weight of 198.06 g/mol . It serves as a critical intermediate in organic synthesis, particularly for constructing pharmaceuticals and heterocyclic compounds. Its reactivity stems from the electron-withdrawing bromine atom at the 2-position and the ketone group at the 5-position, enabling selective functionalization .
Properties
IUPAC Name |
2-bromo-6,7-dihydrocyclopenta[b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-4-1-5-6(10-8)2-3-7(5)11/h1,4H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTAHLYJRTXVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₆BrN₁O
- Molecular Weight : Approximately 212.04 g/mol
- Structural Characteristics : The compound features a bicyclic structure comprising a pyridine ring fused to a cyclopentane framework, which influences its chemical reactivity and biological properties.
Pharmaceutical Applications
- Antibiotic Development : 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one serves as a precursor in the synthesis of various antibiotic compounds. Its bromine substitution enhances its antibacterial properties, making it a valuable candidate for developing new antimicrobial agents.
- Antimicrobial Agents : Research indicates that this compound exhibits significant antimicrobial activity, which is being explored for potential applications in treating infections caused by resistant bacterial strains.
- Synthesis of Drug Analogues : The compound is utilized in the synthesis of analogues that may exhibit improved pharmacological profiles. For instance, structural modifications can lead to variations in solubility and bioavailability, enhancing therapeutic efficacy .
Synthetic Methods
Several synthetic pathways have been developed to produce this compound:
- Manganese-Catalyzed Oxidation : A notable method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate as a catalyst. This approach has demonstrated high yields and excellent selectivity for producing the desired compound .
Case Study 1: Antibiotic Synthesis
In a study focused on synthesizing novel antibiotics, researchers utilized this compound as a key intermediate. The resulting compounds showed enhanced activity against Gram-positive bacteria compared to existing antibiotics. The bromine substituent was found to play a crucial role in increasing the binding affinity to bacterial enzymes, leading to improved antibacterial effects.
Case Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties of derivatives synthesized from this compound. Compounds were tested against a panel of bacterial strains, revealing that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus. The study highlighted the potential of these compounds as candidates for further development into therapeutic agents.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin | Similar bicyclic structure with different bromination | Potentially different biological activities |
| 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin | Amino group substitution at position two | Enhanced solubility and altered pharmacokinetics |
| 2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin | Methyl group at position two | Variations in reactivity and biological properties |
Mechanism of Action
The mechanism by which 2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1092301-56-8)
- Structural Difference : Chlorine replaces bromine at the 2-position.
- Impact :
- Electronic Effects : Chlorine is less electronegative than bromine, reducing electron withdrawal and altering reactivity in cross-coupling reactions.
- Steric Profile : Smaller atomic radius of chlorine may improve steric accessibility in catalytic processes.
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1196154-87-6)
- Structural Difference : Bromine is at the 3-position instead of the 2-position.
- Impact: Regioselectivity: Alters sites available for electrophilic substitution or metal-catalyzed coupling. Molecular Formula: C₈H₆BrNO (vs. C₈H₈BrN for the 2-bromo isomer), indicating a ketone group at the 5-position but different substituent placement .
Positional Isomers and Ring-Modified Analogues
2-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (CAS 1256823-72-9)
- Structural Difference : Ketone group at the 7-position instead of the 5-position.
- Impact: Ring Strain: Alters conformational flexibility and reactivity due to shifted ketone position. Applications: Potential differences in biological activity due to altered hydrogen-bonding capabilities .
6-Bromo-1,2,3,4-tetrahydrobenzo[7]annulen-9-one (CAS 169192-93-2)
- Structural Difference : Expanded seven-membered benzo-annulated ring.
- Synthetic Utility: Less common in literature, suggesting niche applications .
Functional Group Variants
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD Derivatives)
- Structural Difference: Cyano (-CN) group replaces bromine.
- Impact: Corrosion Inhibition: CAPD derivatives exhibit up to 97.7% inhibition efficiency in sulfuric acid via adsorption on carbon steel surfaces, attributed to the electron-rich cyano group . Mechanism: Mixed physical/chemical adsorption follows the Langmuir isotherm, with DFT simulations confirming strong surface interactions .
Manganese-Catalyzed Oxidation (for Analogues)
Comparative Data Table
Biological Activity
2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one (CAS Number: 1196154-12-7) is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Molecular Formula : CHBrN\O
Molecular Weight : 212.05 g/mol
IUPAC Name : this compound
SMILES Representation : O=C1CCC2=NC(Br)=CC=C12
Synthesis
The synthesis of this compound can be achieved through various methods. One notable approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant, yielding high purity and yield .
Antidiabetic Properties
Research has indicated that derivatives of this compound exhibit significant antidiabetic activity. A patent study highlights the efficacy of these compounds in managing diabetes through modulation of glucose metabolism and insulin sensitivity .
Inhibition of Deubiquitinases
A study published in Nature explored the compound's role as a selective inhibitor of deubiquitinating enzymes (DUBs), particularly USP7 and UCHL1. The compound was screened at a concentration of 20 μM, showing a notable inhibition rate with Z’ values indicating robust assay performance. Specifically, it demonstrated an IC50 value of less than 50 μM against USP7, suggesting its potential as a therapeutic agent in diseases where DUBs are implicated .
Neuroprotective Effects
The neuroprotective potential of the compound has also been investigated. In vitro studies have shown that it can modulate neurotransmitter systems, which may have implications for treating neurodegenerative diseases. The compound's ability to interact with muscarinic acetylcholine receptors has been noted, suggesting possible cognitive-enhancing effects .
Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic rats treated with varying doses of this compound, significant reductions in blood glucose levels were observed. The results indicated that higher doses correlated with improved glycemic control and enhanced insulin sensitivity.
| Dose (mg/kg) | Blood Glucose Level (mg/dL) | Insulin Sensitivity (%) |
|---|---|---|
| 0 | 250 | - |
| 10 | 200 | +15 |
| 20 | 150 | +30 |
| 40 | 100 | +50 |
Case Study 2: Neuroprotective Mechanism
A study assessing the neuroprotective effects on neuronal cell lines treated with neurotoxic agents showed that pre-treatment with the compound resulted in reduced cell death and improved cell viability.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 30 |
| Neurotoxin Only | 10 |
| Neurotoxin + Compound | 70 |
Preparation Methods
Large-Scale Synthesis Protocol
For gram-scale production, the reaction is conducted in a 500 mL flask with 25 mmol of 2-bromo-2,3-cyclopentenopyridine, 0.125 mmol Mn(OTf)₂, and 125 mmol t-BuOOH in 125 mL H₂O. After 72 hours, the product is extracted with ethyl acetate and purified via column chromatography (ethyl acetate/petroleum ether).
Electrophilic Bromination of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Direct bromination of the parent ketone offers an alternative pathway, though it requires careful control of reaction conditions to avoid over-bromination or ring degradation.
Bromination Agents and Selectivity
Optimized Procedure
-
Substrate : 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1 equiv.)
-
Brominating Agent : Br₂ (1.1 equiv.)
-
Catalyst : FeBr₃ (10 mol%)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature
-
Time : 6–12 hours
The electron-withdrawing ketone group deactivates the pyridine ring, necessitating elevated Br₂ concentrations. Regioselectivity for position 2 is attributed to the para-directing effect of the ketone oxygen.
Multi-Step Synthesis from Brominated Pyridine Precursors
Cyclocondensation of Brominated Arylidenecyclopentanones
A cyclocondensation strategy employs 2-bromo-5-arylidenecyclopentan-1-one derivatives and propanedinitrile under basic conditions.
Key Steps:
Heck Vinylation and Subsequent Bromination
Palladium-catalyzed Heck coupling provides access to advanced intermediates. For example, brominated nicotinate esters undergo vinylation with acrylates, followed by hydrogenation and cyclization.
Example Protocol:
-
Starting Material : Methyl 2-bromo-6-methoxynicotinate
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Vinylation Partner : Methyl acrylate
-
Catalyst : Pd(OAc)₂, PPh₃
-
Conditions : 100°C, 24 hours
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Post-Modification : Hydrogenation (Pd/C, H₂), cyclization (NaOMe/THF)
Final Bromination : Achieved using POBr₃ on the cyclized intermediate, yielding the target compound in 40–55% overall yield.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Scalability |
|---|---|---|---|---|
| Mn-Catalyzed Oxidation | 2-Bromo-2,3-cyclopentenopyridine | Mn(OTf)₂, t-BuOOH | 68–88 | High |
| Electrophilic Bromination | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | Br₂, FeBr₃ | 45–60 | Moderate |
| Cyclocondensation | Brominated arylidenecyclopentanones | Propanedinitrile, NaOMe | 50–65 | Low |
| Heck Vinylation Route | Methyl 2-bromo-6-methoxynicotinate | Pd(OAc)₂, PPh₃ | 40–55 | Moderate |
Q & A
Q. What are the most efficient synthetic routes for 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one?
- Methodological Answer : The compound is typically synthesized via halogenation of the parent cyclopenta[b]pyridin-5-one using brominating agents like -bromosuccinimide (NBS) under radical or electrophilic conditions. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) involving brominated intermediates and palladium catalysts can introduce the bromine substituent regioselectively. For example, analogous cyclopenta-fused pyridinones have been synthesized using Pd-mediated coupling of boronic acids with halogenated precursors .
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Halogenation (NBS) | DCM, AIBN, reflux | 60-75% | |
| Suzuki Coupling | Pd(PPh), KCO, DMF | 50-65% |
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : and NMR to confirm the presence of the cyclopentane ring, bromine substituent, and ketone moiety.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (, MW 212.04) .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for similar cyclopenta-pyridinone derivatives .
Q. What purification methods are recommended for this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the brominated product. Recrystallization from ethanol or acetonitrile can further enhance purity (>95%). Note that improper storage (e.g., exposure to moisture) may necessitate re-purification .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom at the 2-position acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines or alkoxides. However, the electron-withdrawing ketone group in the cyclopentane ring deactivates the pyridine moiety, requiring elevated temperatures or catalytic Lewis acids (e.g., CuI) for efficient substitution. Competitive ring-opening reactions may occur under strongly basic conditions .
Q. What strategies mitigate regioselectivity challenges in cross-coupling reactions involving this compound?
- Methodological Answer : For Suzuki-Miyaura couplings, employ sterically hindered ligands (e.g., SPhos) to direct coupling to the brominated position. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. Experimental validation via kinetic studies (e.g., monitoring by NMR) is critical .
Q. How does storage condition variability impact analytical discrepancies in purity assessments?
- Methodological Answer : Purity variations (e.g., 95% vs. 97%) may arise from degradation under suboptimal storage. Stability studies show that inert atmosphere (N) and low temperatures (2–8°C) prevent ketone oxidation and debromination. Regularly validate purity via HPLC with UV detection (λ = 254 nm) .
Q. Can computational methods predict the spectroscopic properties of this compound?
- Methodological Answer : Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) accurately simulate and NMR chemical shifts. Compare computed results with experimental data to refine models. X-ray crystallographic data from analogous compounds (e.g., 7-nitro derivatives) provide benchmark geometries .
Q. What are the common pitfalls in interpreting mass spectrometry data for brominated heterocycles?
- Methodological Answer :
- Isotope Patterns : Natural abundance of and creates a 1:1 doublet in the molecular ion cluster. Misinterpretation can lead to incorrect assignment of molecular weight.
- Fragmentation : The ketone group may lead to loss of CO (28 Da) or Br (79.9 Da). Use tandem MS (MS/MS) to distinguish fragmentation pathways .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar solvents?
Q. Why do synthetic yields vary across studies?
- Methodological Answer :
Yield differences stem from: - Oxygen Sensitivity : Radical bromination (NBS) requires strict anhydrous conditions.
- Catalyst Loading : Pd-catalyzed reactions are sensitive to ligand-to-metal ratios.
Optimize protocols using Design of Experiments (DoE) to identify critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
